1-(4-aminobenzyl)-N-(3-methoxyphenyl)-1H-imidazole-4-carboxamide

Vue d'ensemble

Description

1-(4-aminobenzyl)-N-(3-methoxyphenyl)-1H-imidazole-4-carboxamide is a useful research compound. Its molecular formula is C18H18N4O2 and its molecular weight is 322.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

1-(4-Aminobenzyl)-N-(3-methoxyphenyl)-1H-imidazole-4-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

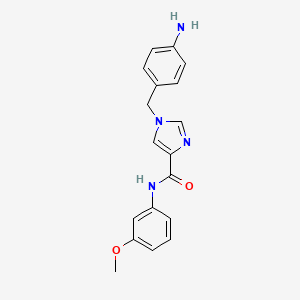

Chemical Structure

The compound can be represented by the following structural formula:

This structure features an imidazole ring, which is known for its versatile biological activity, particularly in drug design.

Antitumor Activity

Recent studies have indicated that derivatives of imidazole compounds exhibit significant antitumor properties. For instance, compounds with similar structural motifs have shown IC50 values in the nanomolar range against various cancer cell lines. The biological activity of this compound may be attributed to its ability to inhibit specific kinases involved in cancer progression, such as PLK4 and FGFR.

| Compound | Target | IC50 (nM) |

|---|---|---|

| CFI-400945 | PLK4 | <10 |

| Compound 82a | Pim Kinases | 0.4 - 1.1 |

| Compound 83 | Multiple Myeloma | 640 |

These findings suggest that the imidazole scaffold is crucial for the observed biological effects, as evidenced by structure-activity relationship studies that highlight the importance of substituents on the imidazole ring .

Antiviral Activity

Additionally, some imidazole derivatives have been explored for their antiviral properties. For example, certain compounds have demonstrated efficacy against viral replication through inhibition of key viral enzymes. The presence of a methoxy group has been associated with enhanced antiviral activity, likely due to improved solubility and bioavailability .

Structure-Activity Relationship (SAR)

The SAR analysis of related compounds indicates that variations in substituents at specific positions on the imidazole ring significantly influence biological potency. For instance, substituents at the 3 and 4 positions of the phenyl ring have been shown to modulate interactions with target proteins and enhance binding affinity .

In Vivo Studies

A notable study evaluated the antitumor efficacy of a closely related compound in a mouse model of colon cancer. The results demonstrated significant tumor growth inhibition when treated with the compound, highlighting its potential as a therapeutic agent .

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Properties

Recent studies have indicated that imidazole derivatives, including 1-(4-aminobenzyl)-N-(3-methoxyphenyl)-1H-imidazole-4-carboxamide, exhibit promising anticancer activity. The compound has been shown to inhibit specific cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest. For instance, a study on related imidazole derivatives demonstrated their efficacy against various cancer types by targeting key signaling pathways involved in tumor growth and metastasis .

Antimicrobial Activity

Imidazole compounds are known for their antimicrobial properties. Research has revealed that this compound can inhibit the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents . The mechanism often involves disrupting microbial cell membranes or inhibiting critical enzymes necessary for microbial survival.

Pharmaceutical Applications

Drug Development

The compound serves as a scaffold for synthesizing new drugs. Its structural features allow for modifications that can enhance pharmacological properties. For example, variations in substituents on the imidazole ring can lead to compounds with improved potency and selectivity against specific biological targets . This adaptability is crucial in the ongoing search for effective treatments for diseases such as cancer and infections.

Clinical Trials

Some derivatives of imidazole compounds have entered clinical trials for various conditions, including metabolic disorders and hormonal deficiencies. The promising results from preclinical studies suggest that this compound could be further investigated for therapeutic use in clinical settings .

Material Science

Catalysis

Imidazole derivatives are also explored as catalysts in organic synthesis. The unique electronic properties of the imidazole ring facilitate various chemical reactions, including C–C bond formation and oxidation reactions. Research indicates that this compound can act as an effective catalyst in synthesizing complex organic molecules .

Nanomaterial Development

The compound has potential applications in developing nanomaterials due to its ability to form stable complexes with metal ions. These complexes can be utilized in creating nanostructured materials with specific electronic or optical properties, which are valuable in electronics and photonics .

Data Table: Summary of Applications

Case Studies

Case Study 1: Anticancer Activity

In a recent study published in a peer-reviewed journal, researchers synthesized several derivatives of this compound and tested their effects on human cancer cell lines. The results showed a significant reduction in cell viability, indicating strong anticancer potential. The study highlighted the importance of structural modifications to enhance activity against specific cancer types.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of the compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to existing antibiotics, suggesting their potential as new therapeutic agents.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(4-aminobenzyl)-N-(3-methoxyphenyl)-1H-imidazole-4-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of imidazole-carboxamide derivatives typically involves multi-step condensation reactions. For example, analogous compounds are synthesized by reacting substituted anilines with isocyanides to form intermediates like carboximidoyl chlorides, followed by azide cyclization (). Key parameters include solvent selection (e.g., DMF or methanol), temperature control (reflux conditions), and stoichiometric ratios. Column chromatography with solvents such as chloroform:methanol (3:1 v/v) is commonly used for purification ( ). Optimization may involve adjusting catalyst loading (e.g., triethylamine) or reaction time to improve yield ().

Q. How can researchers confirm the structural identity of this compound using spectroscopic techniques?

- Methodological Answer : Structural confirmation requires a combination of ¹H-NMR , ¹³C-NMR , and HRMS . For example:

- ¹H-NMR (DMSO-d6): Expect aromatic proton signals between δ 7.0–8.5 ppm (imidazole and phenyl groups) and NH peaks around δ 10–12 ppm ().

- ¹³C-NMR : Look for carbonyl (C=O) signals near δ 160–165 ppm and imidazole carbons at δ 115–145 ppm ().

- HRMS : Calculate the exact mass (e.g., [M+H]+ or [M+Na]+) and compare with experimental values ().

Q. What safety protocols should be followed when handling this compound in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles ().

- Ventilation : Use fume hoods to avoid inhalation of fine particles ().

- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste ().

- Storage : Keep in a dry, cool environment (<4°C) in airtight containers ().

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

- Methodological Answer :

- Enzyme Inhibition : Use fluorometric or colorimetric assays (e.g., HDAC or kinase inhibition) with positive controls ().

- Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at concentrations ranging from 1–100 µM ().

- Solubility Testing : Perform shake-flask method in PBS or DMSO to determine aqueous solubility ().

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with improved target binding?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to predict binding modes with target proteins (e.g., HDACs or kinases) ().

- QSAR Analysis : Correlate substituent effects (e.g., methoxy vs. amino groups) with activity data to identify key pharmacophores ().

- MD Simulations : Assess conformational stability of ligand-protein complexes over 100-ns trajectories ().

Q. What experimental strategies resolve contradictions in reported biological activity data?

- Methodological Answer :

- Dose-Response Curves : Perform IC50 determinations across multiple replicates to validate potency ().

- Off-Target Screening : Use proteome-wide profiling (e.g., kinase panels) to identify non-specific interactions ().

- Metabolic Stability Tests : Incubate with liver microsomes to assess degradation rates, which may explain variability in in vivo vs. in vitro results ().

Q. How does the compound’s crystal structure inform its stability and formulation development?

- Methodological Answer :

- X-ray Crystallography : Analyze dihedral angles (e.g., imidazole-phenyl torsion angles) to predict conformational rigidity ().

- Hydrogen Bonding : Identify intermolecular interactions (e.g., C–H···N/F) that enhance crystalline stability ().

- Polymorph Screening : Use solvent evaporation or slurry methods to identify stable solid forms ().

Q. What mechanistic studies elucidate its mode of action in enzyme inhibition?

- Methodological Answer :

- Kinetic Assays : Measure Ki values via Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition ().

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to infer interaction forces ().

- Mutagenesis Studies : Modify active-site residues (e.g., His/Asp in HDACs) to confirm binding requirements ().

Propriétés

IUPAC Name |

1-[(4-aminophenyl)methyl]-N-(3-methoxyphenyl)imidazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O2/c1-24-16-4-2-3-15(9-16)21-18(23)17-11-22(12-20-17)10-13-5-7-14(19)8-6-13/h2-9,11-12H,10,19H2,1H3,(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDFNQQXENSDXHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.